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molecular formula C9H8ClNO2 B8513006 2-Chloro-6-isopropenylisonicotinic acid

2-Chloro-6-isopropenylisonicotinic acid

Cat. No. B8513006
M. Wt: 197.62 g/mol
InChI Key: OMUYXCPEVJSTDG-UHFFFAOYSA-N
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Patent
US08598209B2

Procedure details

To a solution of 2-chloro-6-isopropenylisonicotinic acid (0.25 g, 1.27 mmol) in dichloromethane (4.7 mL) and methanol (1.6 mL) was added (diazomethyl)(trimethyl)silane (0.63 mL, 1.27 mmol). After the addition, the mixture was concentrated and carried onto the next step. MS 212.0 (M+1).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([CH3:13])=[CH2:12])[N:10]=1)[C:5]([OH:7])=[O:6].[N+](=[CH:16][Si](C)(C)C)=[N-]>ClCCl.CO>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([C:11]([CH3:13])=[CH2:12])[N:10]=1)[C:5]([O:7][CH3:16])=[O:6]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(N1)C(=C)C
Name
Quantity
0.63 mL
Type
reactant
Smiles
[N+](=[N-])=C[Si](C)(C)C
Name
Quantity
4.7 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1.6 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C(=O)OC)C=C(N1)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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